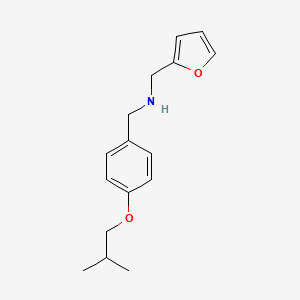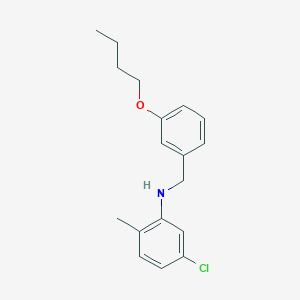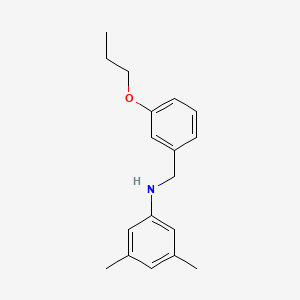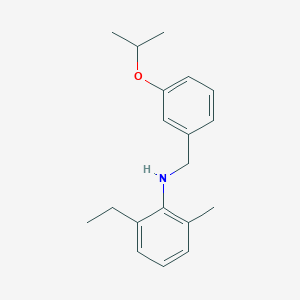
2-Furyl-N-(4-isobutoxybenzyl)methanamine
Descripción general
Descripción
2-Furyl-N-(4-isobutoxybenzyl)methanamine is an organic compound with the molecular formula C16H21NO2 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a furyl group attached to a methanamine moiety, which is further substituted with a 4-isobutoxybenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furyl-N-(4-isobutoxybenzyl)methanamine typically involves the following steps:
-
Formation of the Furyl Group: : The furyl group can be synthesized through the reaction of furan with appropriate reagents. For example, furan can be brominated using copper(II) bromide to form furacyl bromide .
-
Attachment of the Methanamine Moiety: : The methanamine moiety can be introduced through reductive amination. This involves the reaction of furfural with ammonia in the presence of a reducing agent to form furfurylamine .
-
Substitution with 4-Isobutoxybenzyl Group: : The final step involves the substitution of the methanamine moiety with a 4-isobutoxybenzyl group. This can be achieved through a nucleophilic substitution reaction, where the furfurylamine reacts with 4-isobutoxybenzyl chloride in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
2-Furyl-N-(4-isobutoxybenzyl)methanamine undergoes various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methanamine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Furyl-N-(4-isobutoxybenzyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biomolecules and its role in biochemical pathways.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Furyl-N-(4-isobutoxybenzyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Furfurylamine: A simpler derivative of furan with an amine group.
Furanmethanamine: Similar structure but lacks the 4-isobutoxybenzyl group.
Furfurylideneacetone: Contains a furan ring but differs in its functional groups.
Uniqueness
2-Furyl-N-(4-isobutoxybenzyl)methanamine is unique due to the presence of the 4-isobutoxybenzyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential interactions with biomolecules and its utility in various applications compared to simpler furan derivatives.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-1-[4-(2-methylpropoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-13(2)12-19-15-7-5-14(6-8-15)10-17-11-16-4-3-9-18-16/h3-9,13,17H,10-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRZDOQAYBRZGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CNCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline](/img/structure/B1385373.png)

![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-4-propoxyaniline](/img/structure/B1385379.png)


![3-Chloro-N-[4-(isopentyloxy)benzyl]-2-methylaniline](/img/structure/B1385384.png)

![N-([1,1'-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline](/img/structure/B1385388.png)
![N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(2-furylmethyl)amine](/img/structure/B1385389.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methylaniline](/img/structure/B1385390.png)

![2-Methoxy-N-[2-(1-naphthyl)ethyl]-1-ethanamine](/img/structure/B1385393.png)
![3-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline](/img/structure/B1385394.png)
